molecular formula C10H11N3O B14886151 2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-4-yl)acetonitrile

2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-4-yl)acetonitrile

Cat. No.: B14886151
M. Wt: 189.21 g/mol
InChI Key: QBTDKDVDPSAERD-UHFFFAOYSA-N
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Description

2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-4-yl)acetonitrile is a synthetic organic compound that features both an azetidine ring and a pyridine ring. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-4-yl)acetonitrile typically involves the formation of the azetidine ring followed by the introduction of the pyridine moiety. Common synthetic routes may include:

    Cyclization Reactions: Formation of the azetidine ring through cyclization of appropriate precursors.

    Nucleophilic Substitution: Introduction of the pyridine ring via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification Techniques: Methods such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-4-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the nitrile group to an amine.

    Substitution: Substitution reactions at the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Amines.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-4-yl)acetonitrile may have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Industrial Applications: Use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-4-yl)acetonitrile would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-3-yl)acetonitrile
  • 2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-2-yl)acetonitrile

Uniqueness

The unique combination of the azetidine and pyridine rings in 2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-4-yl)acetonitrile may confer distinct biological properties compared to other similar compounds.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

2-(3-hydroxyazetidin-1-yl)-2-pyridin-4-ylacetonitrile

InChI

InChI=1S/C10H11N3O/c11-5-10(13-6-9(14)7-13)8-1-3-12-4-2-8/h1-4,9-10,14H,6-7H2

InChI Key

QBTDKDVDPSAERD-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(C#N)C2=CC=NC=C2)O

Origin of Product

United States

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